molecular formula C8H9NO B14071169 Cyclohepta-1,4,6-triene-1-carboxamide CAS No. 100959-82-8

Cyclohepta-1,4,6-triene-1-carboxamide

Cat. No.: B14071169
CAS No.: 100959-82-8
M. Wt: 135.16 g/mol
InChI Key: AVHZJNMNRXOVLP-UHFFFAOYSA-N
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Description

Cyclohepta-1,4,6-triene-1-carboxamide is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohepta-1,4,6-triene-1-carboxamide can be synthesized through several methodsAnother method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta-1,4,6-triene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohepta-1,4,6-triene-1-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Cyclohepta-1,4,6-triene-1-carboxylic acid.

    Reduction: Cyclohepta-1,4,6-triene-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohepta-1,4,6-triene-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohepta-1,4,6-triene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and carboxamide group allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohepta-1,4,6-triene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical modifications and applications in various fields.

Properties

CAS No.

100959-82-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

cyclohepta-1,4,6-triene-1-carboxamide

InChI

InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1-3,5-6H,4H2,(H2,9,10)

InChI Key

AVHZJNMNRXOVLP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(=C1)C(=O)N

Origin of Product

United States

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